Anthranilic acid Anthranilic acid Anthranilic acid appears as odorless white to pale-yellow or tan crystalline powder with a sweetish taste. (NTP, 1992)
Anthranilic acid is an aminobenzoic acid that is benzoic acid having a single amino substituent located at position 2. It is a metabolite produced in L-tryptophan-kynurenine pathway in the central nervous system. It has a role as a mouse metabolite and a human metabolite. It is a conjugate acid of an anthranilate.
2-Aminobenzoic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Anthranilic acid is a natural product found in Glycine max, Streptomyces, and other organisms with data available.
2-Aminobenzoic acid is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. 2-Aminobenzoic acid is an organic compound. It is a substrate of enzyme anthranilate hydroxylase [EC 1.14.13.35] in benzoate degradation via hydroxylation pathway (KEGG).
2-Aminobenzoic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 118-92-3
VCID: VC11715457
InChI: InChI=1S/C7H7NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H,9,10)
SMILES: C1=CC=C(C(=C1)C(=O)O)N
Molecular Formula: C7H7NO2
Molecular Weight: 137.14 g/mol

Anthranilic acid

CAS No.: 118-92-3

Cat. No.: VC11715457

Molecular Formula: C7H7NO2

Molecular Weight: 137.14 g/mol

* For research use only. Not for human or veterinary use.

Anthranilic acid - 118-92-3

Specification

CAS No. 118-92-3
Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
IUPAC Name 2-aminobenzoic acid
Standard InChI InChI=1S/C7H7NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H,9,10)
Standard InChI Key RWZYAGGXGHYGMB-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)O)N
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)N
Boiling Point Sublimes (NTP, 1992)
Sublimes
Colorform White to pale yellow, crystalline powder
Leaves from alcohol
NEEDLE-LIKE CRYSTALS
Flash Point 340 °F (NTP, 1992)
150 °C
150 °C /from table/
Melting Point 291 to 295 °F (NTP, 1992)
144-146 °C
146.5 °C
146-148 °C

Introduction

Chemical and Physical Properties of Anthranilic Acid

Structural Characteristics

Anthranilic acid (C₆H₄(NH₂)(COOH)) belongs to the class of aminobenzoic acids, with the amino group positioned ortho to the carboxylic acid moiety. This spatial arrangement confers distinct electronic and steric effects that influence its reactivity. The compound’s amphoteric nature arises from its ability to donate protons (via the carboxylic acid group) and accept protons (via the amino group), with pKa values of 2.17 and 4.85, respectively .

Physicochemical Parameters

The following table summarizes key physical properties of anthranilic acid:

PropertyValueSource
Melting Point146–148°C
Boiling Point200°C (sublimes)
Solubility in Water (25°C)0.572 g/100 mL
Solubility in EthanolHigh
Density (20°C)1.412 g/cm³

Anthranilic acid’s solubility profile reveals high miscibility in polar organic solvents such as chloroform and methanol, but limited solubility in nonpolar solvents like benzene . Its sublimation at 200°C enables purification via sublimation techniques, a critical step in pharmaceutical manufacturing.

Reactivity and Degradation

Decarboxylation of anthranilic acid under thermal or catalytic conditions yields aniline, a precursor to polyurethane and rubber chemicals . This reaction proceeds via the loss of CO₂, highlighting the lability of the carboxylic acid group under specific conditions. Additionally, anthranilic acid undergoes electrophilic substitution reactions at the aromatic ring, with the amino group directing incoming electrophiles to the para position relative to itself.

Industrial Synthesis and Manufacturing Processes

Hofmann Rearrangement of Phthalimide

A principal industrial synthesis involves the Hofmann rearrangement of phthalimide. Phthalimide is treated with sodium hypochlorite (NaOCl) in an alkaline medium, followed by acidification to yield anthranilic acid . Key parameters for optimizing yield and purity include:

  • Temperature Control: The hypochlorite solution must be maintained below 15°C during preparation to prevent chlorate formation, which degrades product quality .

  • Reaction Time: Rapid mixing (<60 seconds) of phthalimide and hypochlorite solutions minimizes side reactions, ensuring a pale amber sodium anthranilate intermediate .

The reaction mechanism proceeds via the formation of an isocyanate intermediate, which hydrolyzes to anthranilic acid. This method achieves yields exceeding 85% under optimized conditions .

Alternative Synthetic Routes

Alternative approaches include:

  • Amination of Salicylic Acid: Catalytic amination using ammonia or urea, though less efficient than the Hofmann method.

  • Microbial Biosynthesis: Emerging techniques employing genetically modified Escherichia coli strains to produce anthranilic acid from glucose, offering sustainable advantages .

Pharmacological and Therapeutic Applications

Anti-Inflammatory and Analgesic Agents

Anthranilic acid derivatives, notably fenamates (e.g., mefenamic acid), inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and inflammation . Structure-activity relationship (SAR) studies highlight the necessity of halogen substituents on the aromatic ring for enhanced COX-2 selectivity.

Anticancer Activity

Anthranilic diamides exhibit potent anticancer properties by:

  • Inducing Apoptosis: Activation of caspase-3 and caspase-9 pathways in leukemia cells .

  • Inhibiting P-Glycoprotein: Overcoming multidrug resistance in carcinomas by blocking efflux pumps .

  • Targeting Hedgehog Signaling: Suppression of Gli1 transcription factors in basal cell carcinoma models .

Antimicrobial and Antiviral Effects

Copper complexes of anthranilic acid demonstrate broad-spectrum antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) . Additionally, anthranilic analogues inhibit hepatitis C virus (HCV) NS5B polymerase, with IC₅₀ values as low as 0.8 µM .

Role in Metabolic Pathways and Disease

Kynurenine Pathway in Neurodegeneration

Anthranilic acid is a metabolite in the kynurenine pathway of tryptophan degradation. Elevated levels of anthranilic acid correlate with neurodegenerative disorders due to:

  • Oxidative Stress: Auto-oxidation generates reactive oxygen species (ROS), contributing to neuronal damage .

  • Neurotoxicity Synergy: Potentiation of quinolinic acid-induced excitotoxicity in Huntington’s disease models .

Immunomodulatory Effects

3-Hydroxyanthranilic acid (3-HAA), a derivative, modulates T-cell responses by:

  • Suppressing Th1 Cytokines: Inhibition of IFN-γ and IL-2 production in early inflammation .

  • Regulating Th2 Activity: Attenuation of IL-4 and IL-5 in chronic inflammatory states .

Clinical studies report a decreased 3-HAA:anthranilic acid ratio in patients with stroke and depression, suggesting its utility as an inflammatory biomarker .

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